molecular formula C26H27FN6O3 B2488031 2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide CAS No. 951616-37-8

2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide

Cat. No.: B2488031
CAS No.: 951616-37-8
M. Wt: 490.539
InChI Key: REUYZINTNBIBQQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide is a useful research compound. Its molecular formula is C26H27FN6O3 and its molecular weight is 490.539. The purity is usually 95%.
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Scientific Research Applications

Impurity Profiling and Structural Characterization

The compound has been involved in studies related to impurity profiling and structural characterization, particularly in the context of pharmaceuticals like Repaglinide. For instance, unknown impurities in Repaglinide bulk drug batches were detected and isolated using chromatographic methods. The chemical structures of the impurities were characterized by a combination of spectral analysis techniques, including liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS), proton nuclear magnetic resonance (1 H NMR), and infrared (IR). The structural elucidation of these impurities is crucial for the quality control and safety assessment of pharmaceuticals (Kancherla et al., 2018).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the compound has been a subject of interest for its potential in drug development. For instance:

  • Anti-Arrhythmic Activity : The compound's derivatives have shown potential in anti-arrhythmic activity, demonstrating the therapeutic potential of these chemical structures in treating arrhythmia-related conditions (Abdel‐Aziz et al., 2009).
  • Serotonin Receptor Agonist : Derivatives of the compound were synthesized and evaluated for serotonin 4 (5-HT(4)) receptor agonist activity. This research is significant for understanding the compound's potential in modulating serotonin receptors, which can have various therapeutic implications, including gastrointestinal motility (Sonda et al., 2003).
  • Anticancer Activity : Substituted benzamide derivatives of the compound were designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines. The research indicates the compound's potential in contributing to the development of new anticancer agents (Ravinaik et al., 2021).

Biochemical and Biological Evaluation

The compound and its derivatives have also been evaluated for various biochemical and biological activities:

  • Cytotoxic Activity : Novel compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized and evaluated for cytotoxicity against human cancer cell lines. This research contributes to understanding the compound's potential in cancer therapy (Ding et al., 2012).
  • Prokinetic Agents : Cinitapride related benzimidazole derivatives were synthesized and their anti-ulcerative activity was studied, showcasing the compound's relevance in gastrointestinal motility and anti-ulcerative drug development (Srinivasulu et al., 2005).
  • Antimycobacterial Activity : The compound's derivatives were synthesized and evaluated for antimycobacterial activity, highlighting its potential in treating mycobacterial infections (Lv et al., 2017).

Properties

IUPAC Name

6-benzyl-2-ethyl-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN6O3/c1-2-31-17-22-24(28-31)25(35)33(16-19-6-4-3-5-7-19)26(36)32(22)18-23(34)30-14-12-29(13-15-30)21-10-8-20(27)9-11-21/h3-11,17H,2,12-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUYZINTNBIBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.